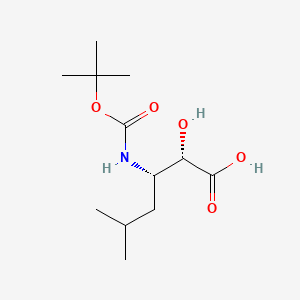
Ethyl 3-Hydroxy-2-phenylacrylate
Overview
Description
Ethyl 3-Hydroxy-2-phenylacrylate is an organic compound with the molecular formula C11H12O3. It is a member of the acrylate family, characterized by the presence of both electrophilic and nucleophilic centers. This compound is significant in organic and medicinal chemistry due to its role as a building block for various bioactive compounds and its utility in the synthesis of natural products and essential drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-Hydroxy-2-phenylacrylate can be synthesized through several methods. One common approach involves the condensation of ethyl phenylacetate with ethyl formate in the presence of sodium metal in diethyl ether . Another method includes the Claisen condensation reaction between ethyl acetate and benzylideneacetoacetic acid.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of ester synthesis, such as the use of catalytic processes and optimized reaction conditions, are likely employed to achieve high yields and purity.
Types of Reactions:
Hydrolysis: The ester group in this compound can undergo hydrolysis to yield ethyl alcohol and a hydroxy cinnamic acid derivative.
Esterification: This compound can participate in esterification reactions with other alcohols under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of water or aqueous acid/base solutions.
Esterification: Requires alcohols and acid catalysts, such as sulfuric acid or hydrochloric acid.
Major Products Formed:
Hydrolysis: Ethyl alcohol and hydroxy cinnamic acid derivative.
Esterification: Various esters depending on the alcohol used.
Scientific Research Applications
Organic Synthesis: It serves as a starting material for the synthesis of more complex molecules.
Medicinal Chemistry: Some studies have explored the potential biological activities of its derivatives, although further research is needed to understand their therapeutic effects and safety profiles.
Material Sciences: Its versatile nature allows for applications in the synthesis of novel materials.
Mechanism of Action
Ethyl 3-Hydroxy-2-phenylacrylate can be compared with other esters, such as:
Ethyl Acetate: Commonly used as a solvent in various chemical reactions.
Methyl Butyrate: Known for its pleasant odor and use in flavoring agents.
Uniqueness: this compound is unique due to its dual electrophilic and nucleophilic centers, which make it a versatile building block in organic synthesis and medicinal chemistry .
Comparison with Similar Compounds
- Ethyl Acetate
- Methyl Butyrate
- Ethyl Benzoate
Properties
IUPAC Name |
ethyl (E)-3-hydroxy-2-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h3-8,12H,2H2,1H3/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCUSIHDKTWLTA-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CO)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/O)/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Amino-2-[(3,4-dihydroxyphenyl)methyl]-3,3,3-trifluoropropanoic acid](/img/structure/B3043097.png)



![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline](/img/structure/B3043107.png)



